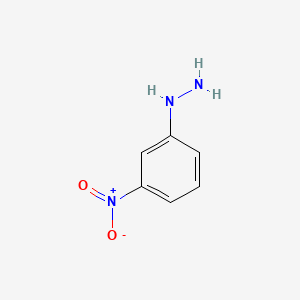

3-Nitrophenylhydrazine

Overview

Description

3-Nitrophenylhydrazine is a chemical compound that serves as a reagent in various organic syntheses, particularly in the derivatization of carboxylic acids, aldehydes, and ketones for analytical purposes. It reacts with these compounds to form derivatives that are then separated and detected using techniques such as high-performance liquid chromatography (HPLC) and diode array detection (DAD) (Peters et al., 2004).

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions, including the Claisen condensation reaction, which has been utilized to create compounds such as 3-methyl-1-(p-nitrophenylhydrazine)-4-(α-thenoyl)-5-pyrazolone. This synthesis demonstrates the compound's versatility in organic chemistry (Bao Ji-qing, 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, revealing the planar nature of these compounds and their potential for forming stable molecular arrangements through hydrogen bonding. For example, the crystal structure of a potential DNA damaging agent, 2,4-dinitrophenylhydrazine, shows the planar arrangement of nitro groups and the hydrazine side chain (Okabe et al., 1993).

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in synthetic organic chemistry. For instance, reactions between methyl 3-oxobutanoate and arylhydrazines yield products exhibiting polarized molecular electronic structures, demonstrating the compound's versatility (Wardell et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives are characterized by their solid-state structures and hydrogen bonding capabilities, which contribute to their stability and reactivity. The crystal structure of certain derivatives, such as (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, reveals slight twists and dihedral angles that affect the compound's physical properties (Fan et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their molecular structure and reactivity. These compounds are capable of undergoing various reactions, such as nucleophilic substitution and condensation, which are fundamental in organic synthesis and the development of pharmaceuticals and materials (Hahn et al., 2004).

Scientific Research Applications

Analytical Chemistry and Derivatization Agent

3-Nitrophenylhydrazine (3-NPH) serves as a significant derivatization agent in analytical chemistry. It is particularly useful for the derivatization of carboxylic acids, aldehydes, and ketones in various samples. For instance, Luo et al. (2018) highlighted its application in high-performance liquid chromatography (HPLC) to detect 4-nitrobenzaldehyde in chloramphenicol, a significant finding for controlling potential genotoxic impurities in drug substances (Luo, Gu, Li, Zheng, & Zheng, 2018).

Biochemical Analysis

In the field of biochemistry, 3-NPH has been used for the quantitative analysis of biomolecules. For example, Xiang et al. (2023) developed a method utilizing 3-NPH for targeted metabolomics analysis, specifically for the determination of N-Acyl glycines in the study of diabetes progression in mice. This approach offers a new avenue for diagnostic biomarker identification in type II diabetes and its complications (Xiang, Ru, Shi, Wang, Zhao, Huang, & Cai, 2023).

Synthesis of Organic Compounds

The synthesis of various organic compounds, including pharmaceuticals, often involves 3-NPH. Ji-qing (2013) demonstrated the synthesis of a novel compound, 3-methyl-1-(p-nitrophenylhydrazine)-4-(α-thenoyl)-5-pyrazol-one, using a Claisen condensation reaction. This synthesis showcases the versatile role of 3-NPH in creating new organic molecules with potential applications in different fields (Bao Ji-qing, 2013).

Pharmaceutical Quality Control

3-NPH is also instrumental in pharmaceutical quality control. For instance, it has been utilized in the determination of residual aromatic aldehydes in drug samples, as part of quality assurance processes to ensure the safety and efficacy of pharmaceutical products (Zheng, Luo, Zhou, Ruan, Liu, & Zheng, 2017).

Mechanism of Action

Target of Action

3-Nitrophenylhydrazine (3-NPH) primarily targets carbonyl, carboxyl, and phosphoryl groups . These groups are found in a wide range of endogenous metabolites, including organic acids, amino acids, carbohydrates, nucleotides, carnitines, and vitamins .

Mode of Action

3-NPH interacts with its targets through a derivatization strategy . This process involves the chemical modification of the target molecules, enhancing their detection sensitivity and chromatographic separation capability . The derivatization strategy simplifies the complexity of monitoring ion pairs of metabolites, which greatly facilitates the metabolic flux analysis .

Biochemical Pathways

The action of 3-NPH affects several biochemical pathways. It plays a significant role in the glycolysis , the tricarboxylic acid (TCA) cycle , and the pentose phosphate pathway (PPP) . These pathways are crucial for energy production and other metabolic processes in the cell .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NPH is limited. It’s known that the compound has a molecular weight of189.60 and a linear formula of O2NC6H4NHNH2 · HCl .

Result of Action

The action of 3-NPH results in significantly improved detection sensitivity and chromatographic separation capability for targeted metabolomic analysis . This enables routine metabolomic analysis in trace amounts of biospecimens .

Action Environment

The efficacy and stability of 3-NPH can be influenced by various environmental factors. For instance, the matrix effects in human serum ranged from 77.1% to 99.0% for 3-NPH derivatives . This suggests that the biological matrix can significantly impact the performance of 3-NPH derivatization .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-Nitrophenylhydrazine plays a crucial role in biochemical reactions, primarily as a derivatization agent. It interacts with carbonyl groups in aldehydes and ketones to form hydrazones, which are more stable and detectable by chromatographic methods. This interaction is essential for the analysis of short-chain fatty acids, tricarboxylic acid cycle intermediates, and other metabolites. The compound’s ability to form stable derivatives with carbonyl compounds makes it valuable in both clinical and forensic toxicology .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in analytical chemistry rather than direct biological activity. Its derivatives can influence cell function by stabilizing reactive carbonyl compounds, thereby preventing their interaction with cellular components. This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of reactive intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of hydrazones with carbonyl compounds. This reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, resulting in the formation of a stable C=N bond. This mechanism is crucial for the detection and quantification of various metabolites in biological samples, as it enhances the stability and detectability of otherwise reactive and unstable compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its derivatives may degrade over time, affecting the accuracy of analytical results. Long-term studies have shown that the stability of this compound derivatives can vary depending on the specific conditions of the experiment, such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-documented, as its primary use is in analytical chemistry rather than direct biological applications. Studies on related compounds suggest that high doses of hydrazine derivatives can be toxic, leading to adverse effects such as oxidative stress and cellular damage. It is essential to consider these potential effects when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the derivatization of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the formation of hydrazones, which are then analyzed using chromatographic techniques. This interaction is crucial for the accurate quantification of metabolites in various biological samples, including those involved in central carbon metabolism and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily determined by its chemical properties. The compound is relatively hydrophilic, allowing it to diffuse through aqueous environments and interact with target carbonyl compounds. Its distribution is influenced by factors such as pH, temperature, and the presence of binding proteins or transporters that facilitate its movement within biological systems .

Subcellular Localization

This compound and its derivatives are typically localized in the cytoplasm, where they interact with carbonyl compounds. The subcellular localization is influenced by the presence of targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. This localization is essential for the accurate detection and quantification of metabolites in various cellular processes .

properties

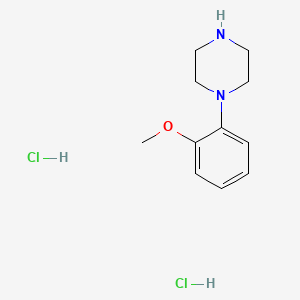

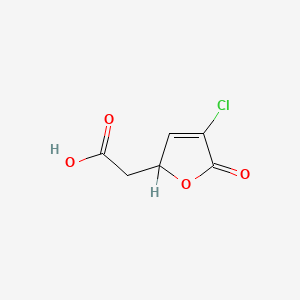

IUPAC Name |

(3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILLLZWNHOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210925 | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

619-27-2 | |

| Record name | (3-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-nitrophenylhydrazine?

A1: The molecular formula of this compound is C6H7N3O2, and its molecular weight is 153.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers primarily focus on the applications of this compound derivatives, its key spectroscopic characteristics include:

Q3: How is this compound used in analytical chemistry?

A3: this compound is widely employed as a derivatization reagent to enhance the detectability and separation of target analytes in various analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). [, , , , ]

Q4: Which compound classes can be analyzed using this compound derivatization?

A4: this compound reacts with compounds containing carbonyl groups (aldehydes and ketones) and carboxyl groups (carboxylic acids) to form UV-absorbing and readily ionizable derivatives. This property makes it suitable for analyzing various metabolites like short-chain fatty acids (SCFAs), bile acids, sugars, and acylcarnitines. [, , , , , , , , , ]

Q5: Why is this compound derivatization preferred for analyzing certain metabolites in LC-MS?

A5: Derivatization with this compound enhances the ionization efficiency of target analytes, leading to improved sensitivity and lower detection limits in LC-MS analysis, particularly for compounds like SCFAs that exhibit poor ionization efficiency in their native form. [, , , ]

Q6: Can this compound derivatization be used for analyzing complex biological samples?

A6: Yes, this derivatization strategy has been successfully applied to analyze complex biological samples like plasma, urine, feces, milk, and cell cultures. [, , , , , , , ]

Q7: Are there specific advantages of using this compound for analyzing trace amounts of metabolites?

A7: The enhanced sensitivity resulting from this compound derivatization allows for the analysis of metabolites in trace amounts, making it particularly valuable for studying limited samples like oocytes or specific cell populations. []

Q8: What are the analytical techniques commonly used in conjunction with this compound derivatization?

A8: The most commonly employed techniques are high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , , , , , , , , ]

Q9: How does this compound derivatization contribute to high-throughput analysis?

A9: The derivatization reaction is typically rapid, and the resulting derivatives are compatible with fast separation techniques like ultra-high performance liquid chromatography (UHPLC), contributing to high-throughput analysis of target compounds. [, , , ]

Q10: Can this compound derivatization be used for quantitative analysis?

A10: Yes, by employing stable isotope-labeled internal standards, this approach allows for accurate and precise quantification of target analytes in various matrices. [, , , , , , , ]

Q11: Are there any challenges associated with using this compound derivatization?

A11: Potential challenges include matrix effects from complex samples, requiring careful method optimization and validation to ensure accurate and reliable results. [, ]

Q12: How is method validation performed for analytical methods using this compound?

A12: Method validation includes assessing parameters like linearity, sensitivity, accuracy, precision, recovery, and stability of the derivatized analytes in the specific matrix being analyzed. [, , , , , , , , ]

Q13: What are the safety considerations for handling this compound?

A13: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound, including wearing personal protective equipment and working in a well-ventilated area.

Q14: What is known about the environmental impact of this compound?

A14: While the provided research papers do not specifically address its environmental impact, proper waste disposal practices are crucial to minimize potential risks.

Q15: Are there any other applications of this compound beyond analytical chemistry?

A15: While the research papers primarily focus on analytical applications, this compound has been explored in organic synthesis for preparing heterocyclic compounds like pyrazoles. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1228591.png)

![N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide](/img/structure/B1228594.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1228602.png)

![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)